

Application Notes: Neurovant (NV-101) in Neuroscience Research

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Compound of Interest

Compound Name: LR-90

Cat. No.: B2459401

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Compound Name: Neurovant (NV-101)

Chemical Class: Selective Serotonin Reuptake Inhibitor (SSRI)

Mechanism of Action: Neurovant (NV-101) is a potent and selective inhibitor of the serotonin transporter (SERT). By blocking the reuptake of serotonin (5-HT) from the synaptic cleft, it increases the extracellular concentration of 5-HT, thereby enhancing serotonergic neurotransmission.^{[1][2][3]} Its high selectivity for SERT over other monoamine transporters (dopamine and norepinephrine) minimizes off-target effects.^[3]

Applications in Neuroscience Research:

- **Modeling Depressive and Anxiety-Like Behaviors:** Due to its direct action on the serotonergic system, which is heavily implicated in mood and emotional regulation, Neurovant is an invaluable tool for studying the neurobiology of depression and anxiety.^{[1][4]} In rodent models, chronic administration of NV-101 is used to investigate the neuroadaptive changes that underlie the therapeutic effects of SSRIs, such as alterations in receptor density, neurogenesis, and synaptic plasticity.
- **Investigating Synaptic Plasticity and Learning:** The serotonergic system modulates various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.^[5] Researchers can use Neurovant to explore how enhanced serotonergic tone affects these processes in brain

regions like the hippocampus and prefrontal cortex. Studies may involve assessing the effects of NV-101 on cognitive tasks and associated changes in neural circuit activation.[5]

- **Probing Neurodevelopmental Processes:** Serotonin plays a crucial role during brain development.[6] Application of Neurovant in in-vitro or in-vivo developmental models can help elucidate the long-term consequences of altered serotonin signaling on neuronal migration, differentiation, and circuit formation.[6] These studies are critical for understanding the origins of neurodevelopmental disorders.
- **Functional Brain Connectivity Studies:** In both preclinical and clinical research, Neurovant can be used in conjunction with neuroimaging techniques like fMRI to study how acute and chronic increases in synaptic serotonin alter functional connectivity within and between brain networks.[7][8] Such studies have shown that SSRIs can modulate connectivity in circuits related to mood regulation, such as the cortico-limbic pathways.[8]

Quantitative Data Summary

The following table summarizes the key pharmacological data for Neurovant (NV-101) based on standard preclinical assays.

Parameter	Value	Assay Condition
SERT Binding Affinity (Ki)	0.85 nM	Human recombinant SERT, [3H]Citalopram competition
NET Binding Affinity (Ki)	1250 nM	Human recombinant NET, [3H]Nisoxetine competition
DAT Binding Affinity (Ki)	2100 nM	Human recombinant DAT, [3H]WIN 35,428 competition
SERT Selectivity	~1470-fold vs NET	Calculated from Ki values
Serotonin Reuptake IC50	1.5 nM	Rat brain synaptosomes, [3H]5-HT uptake assay[9]
Forced Swim Test (Mouse)	45% decrease in immobility	20 mg/kg, i.p., 60 min pre-test[10]

Experimental Protocols

Protocol 1: In Vitro Serotonin Reuptake Inhibition Assay

Objective: To determine the potency (IC₅₀) of Neurovant (NV-101) in inhibiting serotonin reuptake in rat brain synaptosomes.

Materials:

- Whole rat brains (minus cerebellum)
- Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
- Krebs-Ringer-HEPES (KRH) buffer
- [³H]Serotonin (specific activity ~20-30 Ci/mmol)
- Neurovant (NV-101) stock solution (10 mM in DMSO)
- Reference inhibitor (e.g., Citalopram)
- Glass-fiber filters (e.g., Whatman GF/B)
- Scintillation fluid and vials
- Homogenizer, refrigerated centrifuge, cell harvester, liquid scintillation counter

Methodology:

- **Synaptosome Preparation:** a. Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.^[9] b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the resulting pellet (P2 fraction) in fresh KRH buffer to achieve a final protein concentration of ~100-200 µg/mL.
- **Reuptake Assay:** a. Prepare serial dilutions of Neurovant (NV-101) and the reference inhibitor in KRH buffer. b. In a 96-well plate, combine 50 µL of the synaptosome preparation, 50 µL of the test compound dilution, and 50 µL of KRH buffer. c. Pre-incubate the plate for 10 minutes at 37°C. d. Initiate the uptake reaction by adding 50 µL of [³H]Serotonin (final

concentration ~10-20 nM). e. Incubate for 15 minutes at 37°C.[11] f. Terminate the reaction by rapid filtration through glass-fiber filters using a cell harvester. Wash the filters three times with ice-cold KRH buffer.[9]

- Data Analysis: a. Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a liquid scintillation counter. b. Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 μ M Citalopram). c. Calculate percent inhibition for each concentration of Neurovant relative to controls. d. Plot the percent inhibition against the log concentration of Neurovant and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like effects of Neurovant (NV-101) in mice.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Neurovant (NV-101)
- Vehicle (e.g., 0.9% saline with 5% Tween 80)
- Cylindrical swim tanks (25 cm height x 15 cm diameter)
- Water (23-25°C)[12]
- Video recording equipment and analysis software

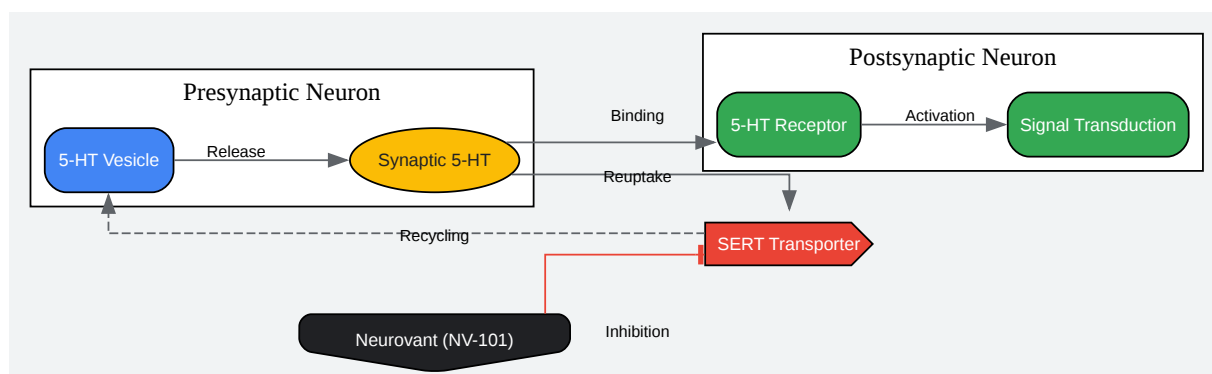
Methodology:

- Animal Acclimation and Dosing: a. House mice under standard conditions with a 12-hour light/dark cycle for at least one week before the experiment. b. On the test day, administer Neurovant (e.g., 5, 10, 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test.
- Forced Swim Test Procedure: a. Fill the cylindrical tanks with water to a depth of 15 cm, ensuring mice cannot touch the bottom or escape.[10][12] b. Gently place one mouse into

each cylinder. c. The test duration is 6 minutes.[10] Video record the entire session for later analysis. d. After 6 minutes, remove the mouse from the water, dry it with a towel, and place it in a heated recovery cage before returning it to its home cage.[12] e. Change the water between animals to prevent olfactory cues from affecting subsequent mice.[12]

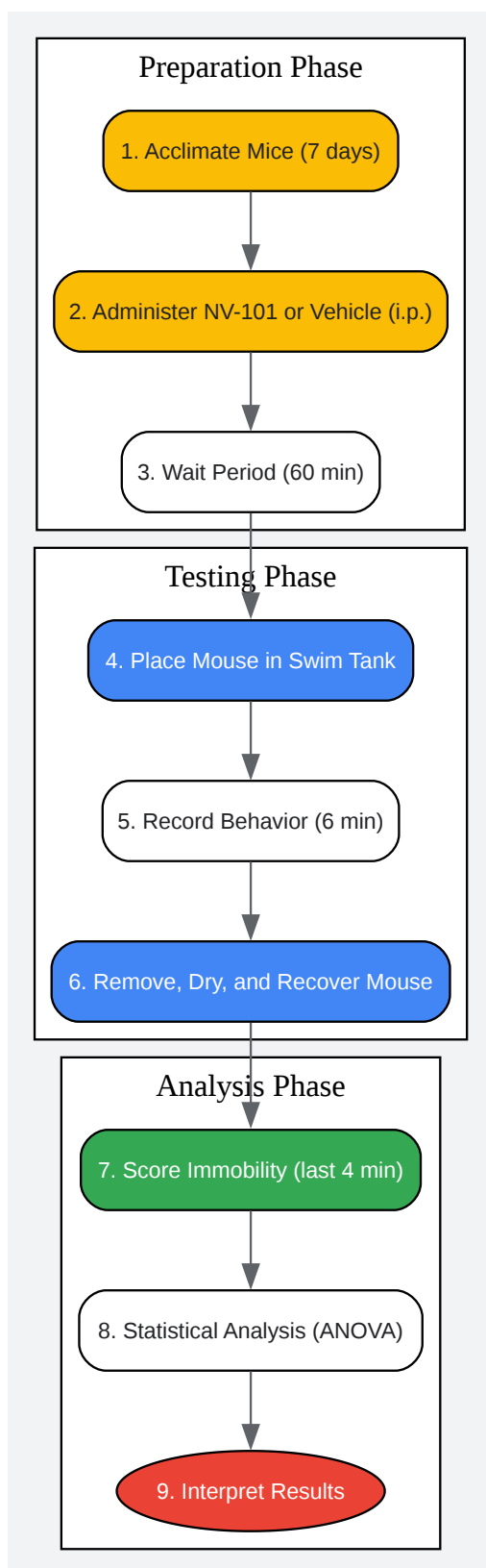
- Behavioral Scoring and Data Analysis: a. Score the last 4 minutes of the 6-minute test session.[10] b. The primary measure is "immobility time," defined as the period when the mouse makes only the minimal movements necessary to keep its head above water.[13] Active behaviors include swimming and climbing. c. A trained observer, blind to the treatment conditions, should perform the scoring. Alternatively, use automated video-tracking software. d. Compare the mean immobility time between the vehicle-treated group and the Neurovant-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.[14]

Visualizations



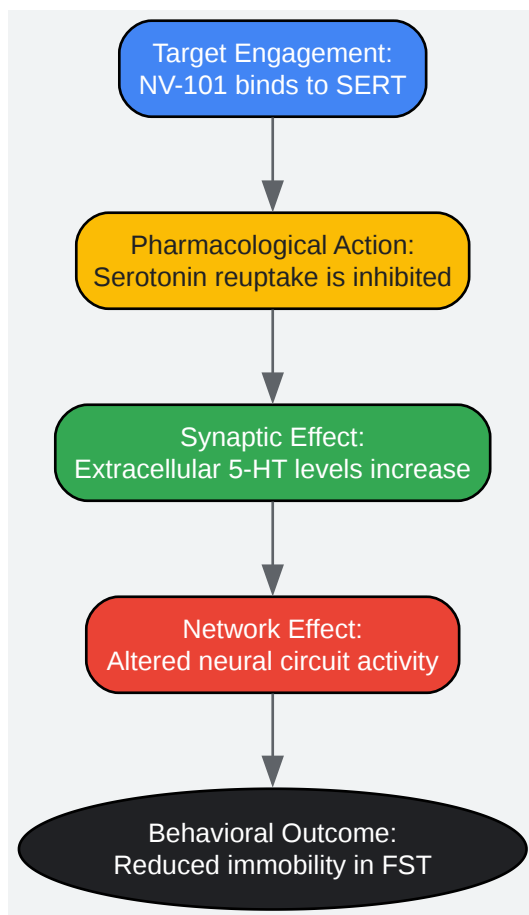
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Caption: Mechanism of action for Neurovant (NV-101) at the serotonergic synapse.



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Caption: Experimental workflow for the mouse Forced Swim Test (FST).



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Caption: Logical relationship from target engagement to behavioral outcome.

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